molecular formula C14H8ClN3O2 B11814522 11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile CAS No. 6607-18-7

11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile

Cat. No.: B11814522
CAS No.: 6607-18-7
M. Wt: 285.68 g/mol
InChI Key: GQXLTSVQSVPLRL-UHFFFAOYSA-N
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Description

11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7400,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a complex organic compound with a unique tricyclic structureIts molecular formula is C13H7ClN2O2, and it has a molecular weight of approximately 274.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: The initial step involves the formation of the tricyclic core structure through a series of cyclization reactions. This can be achieved using specific catalysts and reaction conditions to ensure the correct formation of the tricyclic framework.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the chloromethyl, formyl, and oxo groups. This is typically done through selective functionalization reactions, such as chloromethylation, formylation, and oxidation.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile lies in its specific combination of functional groups and tricyclic structure. This combination imparts unique reactivity and properties, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

6607-18-7

Molecular Formula

C14H8ClN3O2

Molecular Weight

285.68 g/mol

IUPAC Name

3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C14H8ClN3O2/c15-5-8-9(6-16)13-17-11-3-1-2-4-12(11)18(13)14(20)10(8)7-19/h1-4,7,19H,5H2

InChI Key

GQXLTSVQSVPLRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CO)C(=C3C#N)CCl

Origin of Product

United States

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